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Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-6-
iodoaniline and its structurally related analogs. Due to the limited availability of direct
experimental spectra for 2-Chloro-6-iodoaniline, this document focuses on a detailed
comparison with closely related compounds to predict its spectroscopic characteristics. The
information herein is intended to support research and development activities where this
compound or its derivatives are of interest.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for compounds structurally
similar to 2-Chloro-6-iodoaniline. This comparative data can be used to infer the expected
spectral characteristics of the target compound.

Table 1: *H NMR Spectroscopic Data of 2-Halo-6-substituted Anilines
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Chemical Shift (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
7.15 (d, J=8.1, 2H, H-3, H-5),
2,6-Dichloroaniline CDCls 6.59 (t, J=8.1, 1H, H-4), 4.4 (s,

2H, NHz2)

2-Bromo-6-chloroaniline

No specific data found in

searches.

4-Bromo-2-chloro-6-iodoaniline

AH NMR spectrum is
available but detailed
assignments were not found in

the search results.

2,6-Diiodoaniline

No specific data found in

searches.

Table 2: 13C NMR Spectroscopic Data of 2-Halo-6-substituted Anilines

Compound

Solvent

Chemical Shift (6, ppm)

2,6-Dichloroaniline

Chloroform-d

No specific peak list found in
searches. A spectrum is

available for viewing.

2-Bromo-6-chloroaniline

No specific data found in

searches.

4-Bromo-2-chloro-6-iodoaniline

No data found.

2,6-Diiodoaniline

No data found.

Table 3: Infrared (IR) Spectroscopic Data of 2-Halo-6-substituted Anilines
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Key Absorption Bands

Compound Technique
(cm™)
A full spectrum is available for
viewing. Key absorptions
2,6-Dichloroaniline KBr-Pellet would include N-H stretching,

C-N stretching, and C-CI

stretching bands.

A study mentions the use of
] N ATR-FTIR for its identification,
4-Bromo-2-chloro-6-iodoaniline  ATR - N
but specific band positions are

not listed.[1]

Table 4: Mass Spectrometry (MS) Data of 2-Halo-6-substituted Anilines

Compound lonization Method Key m/z values
2,6-Dichloroaniline GC-MS 161 (M*), 163 (M+2)
4-Bromo-2-chloro-6-iodoaniline  GC-MS 333 (M%), 127, 129

N . Molecular Weight: 344.92
2,6-Diiodoaniline -
g/mol .[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0O ppm).
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e 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are co-
added to achieve an adequate signal-to-noise ratio.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
typically with proton decoupling to simplify the spectrum to single lines for each unique
carbon atom. A larger number of scans (several hundred to thousands) is usually required
due to the low natural abundance of the 13C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

e Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, which
contains a crystal of high refractive index (e.g., diamond or germanium).

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to subtract atmospheric and instrument-related absorptions.

o Sample Analysis: A small amount of the solid or liquid sample is placed in direct contact with
the ATR crystal. For solids, a pressure clamp is used to ensure good contact. The infrared
spectrum is then recorded, typically in the range of 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,
dichloromethane or hexane).

e GC Separation: A small volume of the sample solution is injected into the gas
chromatograph, where it is vaporized. The components of the sample are separated as they
pass through a capillary column (e.g., a 30 m HP-5MS column). The oven temperature is
programmed to ramp from a low to a high temperature to elute the compounds of interest.

o MS Detection: As the separated compounds elute from the GC column, they enter the mass
spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing them to ionize and fragment. The mass-to-
charge ratio (m/z) of the resulting ions is detected, producing a mass spectrum that serves
as a molecular fingerprint.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like 2-Chloro-6-iodoaniline.

Detailed NMR Analysis

» H NMR

Spectroscopic Analysis Y

|  NMR Spectroscopy 15C NMR 2D NMR (COSY, HSQC, HMBC)
| (Connectivity & Structure) (Detailed Connectivity)
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i

Click to download full resolution via product page
Caption: A logical workflow for the elucidation of molecular structures.

This guide provides a framework for understanding the spectroscopic properties of 2-Chloro-6-
iodoaniline through the analysis of its structural analogs. Researchers can use this
comparative data to aid in the identification and characterization of this and related compounds
in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-iodoaniline: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317141#spectroscopic-data-for-2-chloro-6-
iodoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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